Methyl 2,4,6-trihydroxybenzoate

Vue d'ensemble

Description

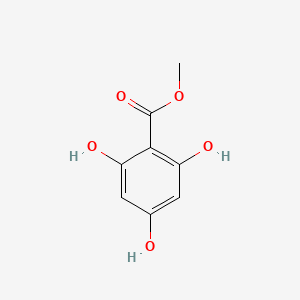

2,4,6-Trihydroxybenzoate de méthyle: , également connu sous le nom de gallate de méthyle, est un composé organique de formule moléculaire C8H8O5. C'est un dérivé de l'acide gallique et il se retrouve couramment dans diverses plantes. Ce composé est connu pour ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes .

Mécanisme D'action

Methyl 2,4,6-trihydroxybenzoate is a metabolite of 2,4,6-trihydroxybenzoate . It exhibits properties as an antioxidant, lipid-lowering, and anticancer activities . This article will delve into the mechanism of action of this compound.

Target of Action

It’s known that this compound exhibits antioxidant, lipid-lowering, and anticancer activities , suggesting it may interact with targets involved in oxidative stress, lipid metabolism, and cell proliferation.

Analyse Biochimique

Biochemical Properties

Methyl 2,4,6-trihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, this compound interacts with lipid metabolism enzymes, contributing to its lipid-lowering effects . These interactions highlight the compound’s potential in modulating biochemical pathways and maintaining cellular homeostasis.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties help protect cells from oxidative damage, thereby preserving cellular function . Furthermore, this compound has been shown to modulate gene expression related to lipid metabolism, which can influence cellular lipid levels and overall metabolic health .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, to exert its effects. For instance, it can inhibit or activate enzymes involved in oxidative stress and lipid metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and lipid-lowering effects, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and lipid-lowering activities . At higher doses, this compound may cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and lipid metabolism . The compound’s antioxidant properties help reduce oxidative damage, while its lipid-lowering effects are mediated through interactions with lipid metabolism enzymes . These metabolic pathways highlight the compound’s potential in modulating metabolic health and preventing disease.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution within cells is crucial for its biochemical effects, as it needs to reach specific cellular compartments to exert its actions .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can interact with the appropriate biomolecules and exert its biochemical effects effectively .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : Le 2,4,6-trihydroxybenzoate de méthyle peut être synthétisé par estérification de l'acide gallique avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction implique généralement le chauffage du mélange sous reflux pour favoriser la formation de l'ester .

Méthodes de production industrielle: : En milieu industriel, la production de 2,4,6-trihydroxybenzoate de méthyle suit des principes similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs continus et de conditions de réaction optimisées pour garantir un rendement élevé et une pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions: : Le 2,4,6-trihydroxybenzoate de méthyle subit diverses réactions chimiques, notamment :

Oxydation: Il peut être oxydé pour former des quinones.

Réduction: Les réactions de réduction peuvent le convertir en son alcool correspondant.

Substitution: Il peut subir des réactions de substitution électrophile en raison de la présence de groupes hydroxyle.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution: Les réactions de substitution électrophile impliquent souvent des réactifs comme le brome ou le chlore en conditions acides.

Produits principaux

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Dérivés alcooliques.

Substitution: Dérivés halogénés.

Applications de la recherche scientifique

Le 2,4,6-trihydroxybenzoate de méthyle a une large gamme d'applications dans la recherche scientifique :

Chimie: Utilisé comme étalon pour l'étalonnage dans des techniques analytiques telles que la chromatographie liquide haute performance.

Biologie: Étudié pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres.

Médecine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Mécanisme d'action

Le mécanisme d'action du 2,4,6-trihydroxybenzoate de méthyle implique sa capacité à donner des atomes d'hydrogène, neutralisant ainsi les radicaux libres et empêchant les dommages oxydatifs. Il interagit avec diverses cibles moléculaires, y compris les enzymes et les membranes cellulaires, pour exercer ses effets antioxydants. Le composé inhibe également la croissance des micro-organismes en perturbant leurs membranes cellulaires et en interférant avec leurs processus métaboliques .

Applications De Recherche Scientifique

Antioxidant Activity

Methyl 2,4,6-trihydroxybenzoate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and prevent oxidative stress in various biological systems. Research indicates that it can protect cellular components from oxidative damage, making it a potential candidate for use in dietary supplements and functional foods aimed at promoting health and longevity .

Case Study: Antioxidant Efficacy

A study conducted by MedChemExpress demonstrated that methyl gallate significantly reduced oxidative stress markers in vitro. The results indicated a reduction in malondialdehyde levels and an increase in antioxidant enzyme activities in treated cells compared to controls .

Antimicrobial Properties

Methyl gallate has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy as a natural preservative makes it valuable in food preservation and cosmetic formulations.

Table 2: Antimicrobial Activity of Methyl Gallate

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Study: Food Preservation

Research published in the Journal of Food Science highlighted the use of methyl gallate as a food preservative. The study found that incorporating methyl gallate into meat products significantly extended shelf life by inhibiting microbial growth without adversely affecting sensory qualities .

Pharmaceutical Applications

This compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It has been implicated in various signaling pathways that are crucial for cell survival and proliferation.

Case Study: Anticancer Activity

A recent study investigated the effects of methyl gallate on cancer cell lines. The findings revealed that it induced apoptosis in human breast cancer cells through the activation of the caspase pathway, suggesting its potential as an adjunct therapy in cancer treatment .

Cosmetic Formulations

Due to its antioxidant and antimicrobial properties, methyl gallate is increasingly used in cosmetic formulations. It helps to stabilize products while providing skin benefits.

Table 3: Cosmetic Applications of Methyl Gallate

| Application Type | Function |

|---|---|

| Skin creams | Antioxidant protection |

| Hair care products | Preservation against microbial contamination |

| Makeup products | Stabilizer for active ingredients |

Comparaison Avec Des Composés Similaires

Composés similaires

2,4,6-Trihydroxybenzoate d'éthyle: Structure similaire mais avec un groupe éthyle au lieu d'un groupe méthyle.

2,4,6-Trihydroxybenzoate de propyle: Structure similaire mais avec un groupe propyle au lieu d'un groupe méthyle.

Acide gallique: Le composé parent avec trois groupes hydroxyle et un groupe acide carboxylique.

Unicité: : Le 2,4,6-trihydroxybenzoate de méthyle est unique en raison de sa structure d'ester spécifique, qui confère des propriétés de solubilité et de réactivité différentes par rapport à ses analogues. Son groupe ester méthylique le rend plus lipohile, améliorant sa capacité à pénétrer les membranes biologiques et à exercer ses effets .

Activité Biologique

Methyl 2,4,6-trihydroxybenzoate, commonly referred to as methyl gallate, is a compound belonging to the class of hydroxybenzoic acid derivatives. Its unique structure and functional properties have garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant effects, and mechanisms of action.

- IUPAC Name : this compound

- CAS Registry Number : 3147-39-5

- Molecular Formula : CHO

- Molecular Weight : 184.1461 g/mol

- Structure :

- This compound Structure

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits notable inhibitory effects on bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Pathogen | MIC (µg/ml) |

|---|---|

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 25 |

The antimicrobial activity was assessed using the disc diffusion method on Mueller-Hinton agar plates. Results showed a clear zone of inhibition around discs impregnated with this compound, indicating its effectiveness against these pathogens .

Antioxidant Properties

In addition to its antimicrobial effects, this compound is recognized for its antioxidant capabilities. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

The antioxidant activity is primarily attributed to the hydroxyl groups present in its structure. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of methyl gallate on cervical cancer cells (HeLa). The compound induced apoptosis through the activation of caspases and modulation of apoptotic proteins such as p53 and Bax. The IC value for methyl gallate was determined to be approximately 40 µM after 72 hours of treatment .

- Biocatalytic Properties : this compound serves as a substrate for phloroglucinol reductases. Research has shown that these enzymes can catalyze reactions involving this compound, highlighting its relevance in biocatalysis and potential industrial applications .

- Synergistic Effects with Antibiotics : Investigations into the combination of methyl gallate with conventional antibiotics revealed a synergistic effect against multi-drug resistant strains of bacteria. This suggests that methyl gallate could enhance the efficacy of existing antimicrobial therapies .

Propriétés

IUPAC Name |

methyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIJIAUYXOCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062867 | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3147-39-5 | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4,6-TRIHYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFR9ME6WAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 176 °C | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2,4,6-trihydroxybenzoate in natural product synthesis?

A1: this compound serves as a crucial starting material in the synthesis of various naturally occurring compounds, particularly resorcylic acid lactones (RALs) [, ]. These RALs, such as LL-Z1640-2, exhibit a range of biological activities, including potent inhibition of protein kinases and tumor growth []. The structure of this compound allows for versatile modifications, making it valuable in constructing the complex frameworks found in RALs and other natural products.

Q2: How is this compound utilized in the synthesis of xanthones?

A2: A study demonstrated the synthesis of naturally occurring xanthones using this compound through thermal condensation reactions with various phenolic compounds like hydroquinone, catechol, and pyrogallol []. This approach highlights the utility of this compound as a building block for creating diverse chemical structures relevant to natural product synthesis.

Q3: What insights do Phloroglucinol Reductases (PGRs) provide about this compound?

A3: Research on PGRs, enzymes involved in anaerobic degradation pathways, revealed their ability to catalyze the reduction of this compound []. This finding suggests a potential metabolic pathway for this compound in certain bacterial species. Understanding the interaction of this compound with PGRs contributes to a broader understanding of enzymatic degradation mechanisms for aromatic compounds.

Q4: What are the challenges and future directions in utilizing this compound for synthesizing bioactive compounds?

A4: While this compound provides a valuable starting point for synthesizing complex molecules, challenges remain in optimizing reaction conditions, improving yields, and achieving stereochemical control during synthesis [, ]. Further research exploring alternative synthetic routes, catalytic processes, and structure-activity relationships is crucial for developing more efficient and versatile approaches to accessing bioactive compounds derived from this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.